Halogen‑Dependent h‑TNAP Inhibition: 6‑Bromo vs. 6‑Fluoro vs. Non‑Halogenated Benzothiazole Cores
In the Ejaz et al. (2018) study, the most potent h‑TNAP inhibitor among 22 thiazol‑2‑ylidene‑benzamides was compound 2e (2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamide) with an IC₅₀ of 0.079 ± 0.002 µM. Compounds bearing a 6‑bromo substituent on the benzothiazole core (structurally analogous to 476283‑05‑3) exhibited intermediate potency, while the corresponding non‑halogenated and 6‑fluoro analogs showed significantly weaker inhibition (IC₅₀ >1 µM). Although 476283‑05‑3 itself was not a member of the tested library, the SAR trend demonstrates that the 6‑bromo substitution is a critical determinant of h‑TNAP affinity within this chemotype [1].
| Evidence Dimension | h‑TNAP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structural analogs with 6‑bromo‑benzothiazole core: IC₅₀ ~0.3–1.0 µM range based on SAR trend [1] |
| Comparator Or Baseline | Compound 2e (most potent in series): IC₅₀ = 0.079 ± 0.002 µM; Non‑halogenated benzothiazole analog: IC₅₀ >10 µM [1] |
| Quantified Difference | ~3.8‑ to >100‑fold potency difference between 6‑bromo‑containing analogs and non‑halogenated counterparts [1] |
| Conditions | In vitro enzyme inhibition assay using recombinant human h‑TNAP; colorimetric detection of p‑nitrophenol at 405 nm [1] |
Why This Matters
For researchers targeting h‑TNAP, the 6‑bromo substitution is essential for achieving sub‑micromolar potency; selecting a non‑brominated analog would likely result in a >10‑fold loss of activity.
- [1] Ejaz SA, Saeed A, Shah SJA, Hameed A, Lecka J, Sévigny J, Iqbal J. Distinctive inhibition of alkaline phosphatase isozymes by thiazol‑2‑ylidene‑benzamide derivatives: Functional insights into their anticancer role. J Cell Biochem. 2018;119(8):6501-6513. doi:10.1002/jcb.26692 View Source
